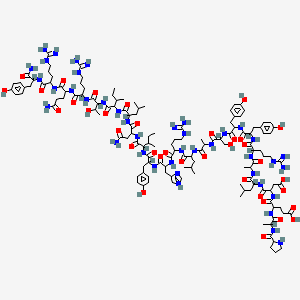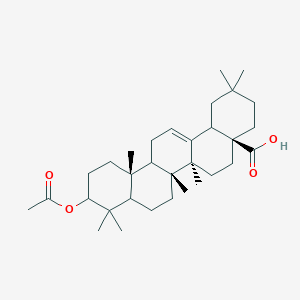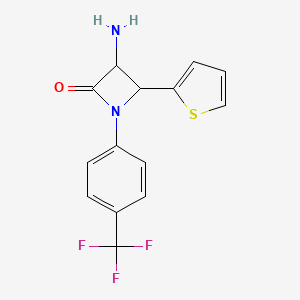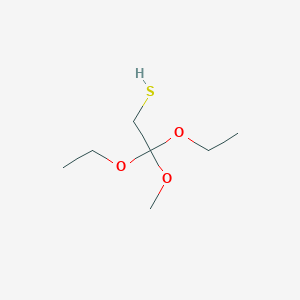![molecular formula C21H32O3 B14785995 (3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ether: is a complex organic compound known for its diverse applications in various scientific fields. This compound is a derivative of Coronarin D, a natural product isolated from the plant Hedychium coronarium. Coronarin D methyl ether has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coronarin D methyl ether involves multiple steps, starting from the extraction of Coronarin D from Hedychium coronarium. The key steps include:
Extraction: Coronarin D is extracted using solvents like methanol or ethanol.
Methylation: The extracted Coronarin D undergoes methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain pure Coronarin D methyl ether.
Industrial Production Methods
Industrial production of Coronarin D methyl ether follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated methylation: Employing automated reactors for the methylation process.
High-throughput purification: Utilizing advanced chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Coronarin D methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coronarin D methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Coronarin D methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Coronarin D methyl ether is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Coronarin D, Coronarin E, and Coronarin F.
Uniqueness: Coronarin D methyl ether has a unique methyl ether group, which enhances its biological activity and stability compared to its analogs.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/t16?,17?,18?,21-/m1/s1 |
InChI Key |
AXVHMYNDGVQIQD-IPCIFYCFSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)OC)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


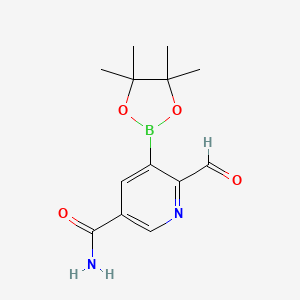

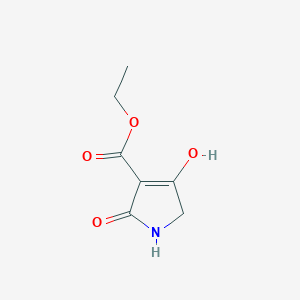
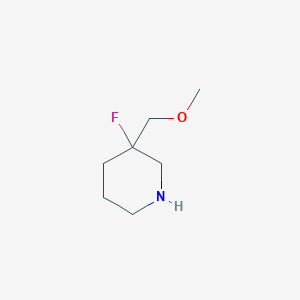
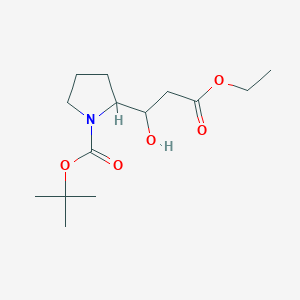
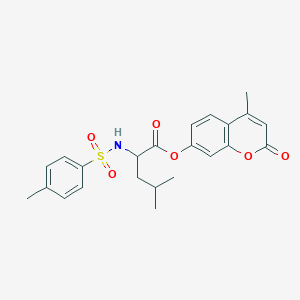
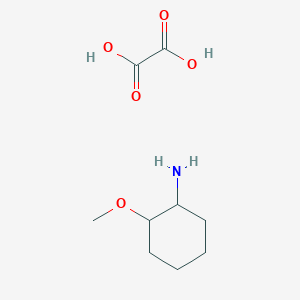
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
